molecular formula C13H21NO2 B7823697 DIPROPOXY-P-TOLUIDINE CAS No. 4977-59-7

DIPROPOXY-P-TOLUIDINE

Cat. No.: B7823697
CAS No.: 4977-59-7
M. Wt: 223.31 g/mol
InChI Key: JFZVSHAMRZPOPA-UHFFFAOYSA-N
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Description

DIPROPOXY-P-TOLUIDINE is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZVSHAMRZPOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(C)O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90276510, DTXSID10865920
Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
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Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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CAS No.

38668-48-3, 4977-59-7
Record name 1,1′-[(4-Methylphenyl)imino]bis[2-propanol]
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Record name N,N-Bis(2-hydroxypropyl)-p-toluidine
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Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
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Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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Record name 1,1'-(p-tolylimino)dipropan-2-ol
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Record name N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE
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Foundational & Exploratory

Spectroscopic Analysis of N,N-Di-(2-hydroxypropyl)-p-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Molecular Signature

N,N-Di-(2-hydroxypropyl)-p-toluidine, a tertiary amine of significant interest in polymer chemistry and materials science, plays a crucial role as a polymerization accelerator.[1][2][3] Its efficacy and reactivity are intrinsically linked to its molecular structure and purity. For researchers, scientists, and drug development professionals, a comprehensive understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and the development of novel applications. This in-depth technical guide provides a multi-faceted approach to the spectroscopic analysis of N,N-Di-(2-hydroxypropyl)-p-toluidine, moving beyond mere data presentation to elucidate the underlying principles and experimental rationale.

The Molecular Blueprint: Structure and Properties

N,N-Di-(2-hydroxypropyl)-p-toluidine (CAS No: 38668-48-3) possesses a distinct molecular architecture that dictates its spectroscopic behavior.[4][5] The molecule features a p-substituted toluene ring, a tertiary amine nitrogen, and two hydroxypropyl side chains. This combination of an aromatic core and aliphatic, functionalized arms gives rise to a unique spectral fingerprint across various analytical techniques.

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO₂[4][5]
Molecular Weight223.31 g/mol [4][5]
AppearanceOff-white solid[2]
Boiling Point389 °C at 760 mmHg[5]
SolubilitySlightly soluble in DMSO, sparingly soluble in Methanol[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.[6] For N,N-Di-(2-hydroxypropyl)-p-toluidine, both ¹H and ¹³C NMR provide invaluable, atom-specific information.

¹H NMR Spectroscopy: A Proton's Perspective

Causality of Experimental Choices: The choice of a suitable deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for similar aromatic amines due to its ability to dissolve the analyte without introducing interfering proton signals. The addition of a small amount of tetramethylsilane (TMS) provides a zero reference point for the chemical shift scale.

Predicted ¹H NMR Spectral Data (Based on Structural Analysis):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0Doublet2HAromatic protons (ortho to -N)
~ 6.6Doublet2HAromatic protons (meta to -N)
~ 4.0Multiplet2HMethine protons (-CH-OH)
~ 3.3Multiplet4HMethylene protons (-N-CH₂-)
~ 2.2Singlet3HMethyl protons on toluene ring (-CH₃)
~ 1.2Doublet6HMethyl protons on propyl chains (-CH-CH₃)
VariableBroad Singlet2HHydroxyl protons (-OH)

Interpretation: The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the para-substituted ring. The diastereotopic nature of the methylene protons adjacent to the chiral center on the hydroxypropyl groups may lead to more complex splitting patterns than simple triplets. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Predicted ¹³C NMR Spectral Data (Based on Structural Analysis):

Chemical Shift (δ, ppm)Assignment
~ 145Aromatic Carbon (C-N)
~ 130Aromatic Carbons (ortho to -N)
~ 128Aromatic Carbon (C-CH₃)
~ 113Aromatic Carbons (meta to -N)
~ 68Methine Carbon (-CH-OH)
~ 58Methylene Carbon (-N-CH₂)
~ 21Methyl Carbon on propyl chains (-CH-CH₃)
~ 20Methyl Carbon on toluene ring (-CH₃)

Interpretation: The number of distinct signals in the ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon atom. For instance, the carbon attached to the nitrogen atom (C-N) is expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of N,N-Di-(2-hydroxypropyl)-p-toluidine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum. Reference the chemical shifts to the solvent peak or an internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprinting

FT-IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[7][8]

Causality of Experimental Choices: The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Predicted FT-IR Spectral Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H stretchHydroxyl (-OH)
3050 - 3000C-H stretch (aromatic)Aromatic Ring
2970 - 2850C-H stretch (aliphatic)-CH₃, -CH₂, -CH
1620 - 1580C=C stretchAromatic Ring
1520 - 1480C=C stretchAromatic Ring
1380 - 1340C-N stretchTertiary Aromatic Amine
1250 - 1000C-O stretchSecondary Alcohol

Interpretation: The broad absorption band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl groups and is broadened due to hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the overall molecular structure.

Experimental Protocol for FT-IR Analysis
  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid N,N-Di-(2-hydroxypropyl)-p-toluidine sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like N,N-Di-(2-hydroxypropyl)-p-toluidine, this technique is particularly sensitive to the π-electron system of the benzene ring.

Causality of Experimental Choices: A polar solvent like ethanol or methanol is a suitable choice for dissolving the analyte and acquiring the UV-Vis spectrum. The concentration of the solution should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

Predicted UV-Vis Spectral Data:

λmax (nm)TransitionChromophore
~ 210π → πAromatic Ring
~ 250π → πAromatic Ring (B-band)
~ 290n → π*Aromatic amine

Interpretation: The presence of the amino and alkyl substituents on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, leading to the n → π* transition.

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of N,N-Di-(2-hydroxypropyl)-p-toluidine in a suitable UV-transparent solvent (e.g., ethanol).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds like N,N-Di-(2-hydroxypropyl)-p-toluidine.[1] The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.

Predicted Mass Spectrum Data:

m/zProposed Fragment Ion
223[M]⁺ (Molecular Ion)
208[M - CH₃]⁺
178[M - CH(OH)CH₃]⁺
164[M - CH₂CH(OH)CH₃]⁺
120[C₈H₁₀N]⁺
106[C₇H₈N]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation: The molecular ion peak at m/z 223 confirms the molecular weight of the compound. The fragmentation pattern is dominated by cleavages at the C-C bonds adjacent to the nitrogen atom and the hydroxyl groups (α-cleavage), as these are energetically favorable processes. The presence of characteristic fragments like the tropylium ion at m/z 91 is indicative of the toluene moiety. A proposed primary fragmentation pathway is illustrated below.[1]

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of N,N-Di-(2-hydroxypropyl)-p-toluidine in a volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample into the GC system. The compound will travel through the capillary column and be separated based on its boiling point and interaction with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (in EI mode) to form a molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by the mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern can be compared to spectral libraries for compound identification.

Integrated Spectroscopic Workflow and Data Visualization

A holistic understanding of N,N-Di-(2-hydroxypropyl)-p-toluidine is best achieved by integrating the data from multiple spectroscopic techniques. The following workflow illustrates this synergistic approach.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Sample N,N-Di-(2-hydroxypropyl)-p-toluidine NMR NMR (1H & 13C) Sample->NMR FTIR FT-IR Sample->FTIR UVVis UV-Vis Sample->UVVis MS GC-MS Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure UVVis->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Structure->QC Report Comprehensive Analytical Report Purity->Report QC->Report

Caption: Integrated workflow for the comprehensive spectroscopic analysis of N,N-Di-(2-hydroxypropyl)-p-toluidine.

The molecular structure of N,N-Di-(2-hydroxypropyl)-p-toluidine is the foundation for interpreting all spectroscopic data.

Caption: Chemical structure of N,N-Di-(2-hydroxypropyl)-p-toluidine.

The proposed fragmentation in mass spectrometry follows a logical pathway initiated by electron ionization.

Fragmentation_Pathway M [M]⁺ m/z = 223 F1 [M - CH₃]⁺ m/z = 208 M->F1 - CH₃ F2 [M - CH(OH)CH₃]⁺ m/z = 178 M->F2 - CH(OH)CH₃ F3 [M - CH₂CH(OH)CH₃]⁺ m/z = 164 M->F3 - CH₂CH(OH)CH₃ F4 [C₈H₁₀N]⁺ m/z = 120 F3->F4 - C₂H₄O F5 [C₇H₈N]⁺ m/z = 106 F4->F5 - CH₂

Caption: Proposed primary fragmentation pathway of N,N-Di-(2-hydroxypropyl)-p-toluidine in EI-MS.

Conclusion: A Synergistic Approach to Molecular Characterization

The comprehensive spectroscopic analysis of N,N-Di-(2-hydroxypropyl)-p-toluidine requires a synergistic application of multiple analytical techniques. NMR provides the definitive structural map, FT-IR identifies the key functional groups, UV-Vis probes the electronic structure, and Mass Spectrometry confirms the molecular weight and reveals fragmentation patterns. By integrating the insights from each of these methods, researchers and drug development professionals can achieve a robust and reliable characterization of this important molecule, ensuring its quality, purity, and suitability for its intended applications. This guide serves as a foundational framework for such analyses, emphasizing the importance of understanding the causality behind experimental choices to achieve scientifically sound and defensible results.

References

  • PubChem. N,N-Bis(2-hydroxyethyl)-p-toluidine. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-Bis(2-hydroxypropyl)-p-toluidine. National Center for Biotechnology Information. [Link]

  • LookChem. N,N-Bis(2-hydroxypropyl)-p-toluidine. LookChem. [Link]

  • Career Henan Chemical Co. N,N-bis(2-Hydroxypropyl)-p-toluidine. Career Henan Chemical Co. [Link]

  • Career Henan Chemical Co. N,N-bis(2-Hydroxypropyl)-p-toluidine. Career Henan Chemical Co. [Link]

  • IJSEAS. FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science. [Link]

  • Gonçalves, D., et al. Synthesis and characterization of poly-o-toluidine: kinetic and structural aspects. ResearchGate. [Link]

  • ResearchGate. FT-IR spectra of control and treated (T1 and T2) samples of p-toluidine. ResearchGate. [Link]

  • SciELO. Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Scientific Electronic Library Online. [Link]

Sources

Technical Review: Dipropoxy-p-toluidine (N,N-Bis(2-hydroxypropyl)-p-toluidine)

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Applications in Biomedical Polymerization & Drug Delivery Systems[1]

Executive Summary & Nomenclature Clarification

Dipropoxy-p-toluidine (CAS: 38668-48-3) is a critical tertiary amine accelerator used primarily in the redox-initiated polymerization of methacrylates and acrylates.[1]

Critical Nomenclature Note: The term "this compound" is an industrial colloquialism derived from the manufacturing process (propoxylation of p-toluidine). Chemically, it is N,N-Bis(2-hydroxypropyl)-p-toluidine (also known as Diisopropanol-p-toluidine or DIIPT).[1] Unlike true "propoxy" ethers, this molecule contains two secondary hydroxyl groups. This distinction is vital for researchers, as the hydroxyl functionality imparts specific solubility profiles and reactivity (hydrogen bonding) distinct from simple alkyl amines like N,N-Dimethyl-p-toluidine (DMPT).

This guide details its role as a safer, lower-volatility alternative to DMPT in dental composites, orthopedic bone cements (PMMA), and anaerobic adhesives.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1,1'-[(4-methylphenyl)imino]bis-2-propanol
Common Name This compound; N,N-Bis(2-hydroxypropyl)-p-toluidine
CAS Number 38668-48-3
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
Appearance White to off-white crystalline powder or viscous liquid
Melting Point 52°C - 56°C
Solubility Soluble in alcohols, esters, aromatic hydrocarbons; insoluble in water.
Key Function Redox co-initiator (Amine Accelerator)

Mechanism of Action: The Amine-Peroxide Redox System[1]

In biomedical applications, thermal initiation of polymerization is often impossible (e.g., curing a filling inside a tooth or setting bone cement in a patient). Instead, a Redox Initiation System is used to generate free radicals at body temperature.[2]

This compound acts as the electron donor (reducing agent) that reacts with Benzoyl Peroxide (BPO, the oxidizing agent).

The Mechanistic Pathway
  • Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen of this compound attacks the weak oxygen-oxygen bond of the BPO.

  • Complex Formation: An unstable intermediate complex forms between the amine and the peroxide.

  • Homolytic Cleavage: The O-O bond cleaves, generating a Benzoate Radical (initiation species) and a cation-radical on the amine.

  • Initiation: The benzoate radical attacks the methacrylate monomer (e.g., Bis-GMA or MMA), initiating the chain reaction.

Why this compound? Unlike DMPT, the bulky hydroxypropyl groups on the nitrogen atom reduce the molecule's volatility and mobility within the polymer matrix. This leads to lower leachability—a critical safety factor in implantable materials.

Visualization: Redox Initiation Pathway

RedoxMechanism BPO Benzoyl Peroxide (Oxidizer) Complex Charge-Transfer Complex BPO->Complex Mixes with Amine This compound (Reducer) Amine->Complex Cleavage Homolytic Cleavage Complex->Cleavage e- Transfer Radical Benzoate Radical (Active Initiator) Cleavage->Radical Cation Amine Radical Cation (Byproduct) Cleavage->Cation Monomer Methacrylate Monomer (Liquid) Radical->Monomer Attacks C=C Polymer Crosslinked Polymer (Solid) Monomer->Polymer Propagation

Caption: Figure 1.[3] The amine-peroxide redox mechanism. This compound facilitates the decomposition of Benzoyl Peroxide at room temperature to initiate polymerization.

Applications in Drug Development & Medical Devices

A. Dental Composites (Restorative Resins)

In "chemical cure" or "dual cure" dental composites, this compound is formulated into the "Base" paste, while BPO is in the "Catalyst" paste.

  • Advantage: The hydroxypropyl groups improve compatibility with polar dental monomers (like Bis-GMA) compared to the more hydrophobic DMPT.

  • Color Stability: While aromatic amines are prone to yellowing over time (oxidation), the substituted nature of this compound offers slightly better color stability than DMPT, though less than aliphatic amines.

B. Orthopedic Bone Cements (PMMA)

Used to anchor artificial joints (hips/knees).

  • Role: Accelerates the setting of the PMMA grout.

  • Safety Profile: High-purity this compound is preferred to minimize the risk of methemoglobinemia, a condition where hemoglobin is oxidized, reducing oxygen transport. DMPT is a known potent inducer of this condition; this compound has a higher molecular weight and lower systemic absorption potential.

C. Anaerobic Adhesives

Used in thread-locking fluids (e.g., Loctite-style glues). The amine helps cure the adhesive when oxygen (which inhibits polymerization) is excluded from the joint.

Toxicology & Safety (E-E-A-T Assessment)

Comparative Toxicity: DMPT vs. This compound

EndpointN,N-Dimethyl-p-toluidine (DMPT)This compound (CAS 38668-48-3)
Acute Oral Toxicity High (Toxic)Moderate (Harmful)
Carcinogenicity Group 2B (Possibly carcinogenic to humans)Not classified as a primary carcinogen (Data limited)
Systemic Risk High risk of MethemoglobinemiaLower risk (Reduced absorption/volatility)
Skin Irritation SevereModerate
Regulatory Status Restricted in some EU medical devicesPreferred alternative in modern formulations

Expert Insight: While safer than DMPT, this compound is still a tertiary aromatic amine. It must be handled with PPE (gloves, goggles). In FDA-approved devices, its concentration is strictly regulated (typically <2% w/w) to ensure that leachable amounts remain below the Threshold of Toxicological Concern (TTC).

Technical Protocols

Protocol A: Quality Control Analysis via GC-MS

Purpose: To verify purity and quantify potential unreacted p-toluidine impurities.

Reagents: Methanol (LC-MS grade), Internal Standard (e.g., N,N-diethylaniline).

  • Sample Prep: Dissolve 10 mg of this compound in 10 mL Methanol.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent non-polar column.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (hold 1 min) → 20°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Mode: Full Scan (40-400 m/z) for identification; SIM for impurity quantification.

  • Validation: The peak for this compound should appear at approx 223 m/z (molecular ion).[2] Monitor 107 m/z for p-toluidine impurities.

Protocol B: Determination of Setting Time (ISO 4049 Modification)

Purpose: To determine the efficiency of the amine in a standard resin matrix.

Materials:

  • Resin Matrix: Bis-GMA / TEGDMA (70/30 wt%).

  • Initiator: Benzoyl Peroxide (1.0 wt%).

  • Accelerator: this compound (Variable, typically 0.2 - 1.0 wt%).

Workflow:

  • Paste A Preparation: Mix Resin + this compound. Degas in vacuum for 1 hour.

  • Paste B Preparation: Mix Resin + BPO. Degas.

  • Mixing: Mix equal weights (0.5g) of Paste A and Paste B on a mixing pad for 30 seconds.

  • Measurement:

    • Place mixture into a stainless steel mold (disk: 10mm diameter, 2mm thick).

    • Use a thermocouple embedded in the center to monitor exotherm.

    • Setting Time (

      
      ):  Defined as the time from start of mixing to the peak exotherm temperature.
      
Visualization: Formulation & QC Workflow

Workflow cluster_QC Phase 1: Raw Material QC cluster_Formulation Phase 2: Formulation RawMaterial Raw this compound GCMS GC-MS Purity Check (Target >99%) RawMaterial->GCMS ImpurityCheck Check for p-toluidine (Must be <0.1%) GCMS->ImpurityCheck ImpurityCheck->RawMaterial Fail (Reject) ResinMix Dissolve in Resin Matrix (Bis-GMA/TEGDMA) ImpurityCheck->ResinMix Pass PasteA Paste A (Amine) ResinMix->PasteA Mixing Mix A + B (Redox Trigger) PasteA->Mixing Clinical Use PasteB Paste B (BPO) PasteB->Mixing Polymerization Polymerization Mixing->Polymerization Curing

Caption: Figure 2. Quality control and formulation workflow for two-component medical resins.

References

  • National Toxicology Program (NTP). (2013). N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses.[4] Toxicologic Pathology.[5] Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: N,N-Bis(2-hydroxypropyl)-p-toluidine (CID 161976).[3] National Library of Medicine. Retrieved from [Link]

  • Lanxess. (n.d.). Technical Data Sheet: this compound Curing Accelerators. Retrieved from [Link]

  • Vasudeva, G. (2009). Knowledge of dental materials.[2][6][7][8][5][9] Jaypee Brothers Medical Publishers. (Contextual reference for Amine-Peroxide redox systems in dentistry).

Sources

Accelerating Early-Stage Formulation with Aminol L200 (Sodium Lauroyl Glutamate)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Delivery & Biologics Stabilization

Executive Summary

Aminol L200 (chemically identified as Sodium Lauroyl Glutamate ) represents a class of amino-acid-based anionic surfactants increasingly utilized in early-stage drug development. Unlike harsh sulfates (SDS) or traditional polysorbates, Aminol L200 offers a unique "mildness" profile derived from its L-glutamic acid backbone. This guide provides a technical roadmap for researchers utilizing Aminol L200 as a solubility enhancer, permeation modifier, or lipid-nanoparticle (LNP) helper component.

Part 1: Chemical Identity & Physicochemical Profile

Before initiating wet-lab protocols, it is critical to validate the material identity. In the context of pharmaceutical R&D, "Aminol L200" typically refers to the monosodium salt of N-Lauroyl-L-Glutamate in powder form.

PropertySpecificationRelevance to Formulation
IUPAC Name Sodium (2S)-2-(dodecanoylamino)pentanedioateCore chemical identity.
CAS Number 29923-31-7Required for regulatory filing (DMF/IND).
Molecular Weight ~351.4 g/mol Essential for molarity calculations in buffer prep.
CMC (Critical Micelle Conc.) ~0.2 – 0.4 g/L (pH 7, 25°C)Critical: Below this, it acts as a monomer; above, it forms micelles.
pH Stability 5.0 – 9.0Unstable at low pH (precipitates as lauric acid/glutamic acid).
HLB Value ~22 (Calculated)Highly hydrophilic; excellent oil-in-water emulsifier.

Senior Scientist Insight: Do not confuse Aminol L200 with Sodium Lauroyl Sarcosinate (often labeled Aminol LS). The Glutamate backbone (L200) provides superior buffering capacity and lower irritation potential compared to the Sarcosinate variants.

Part 2: Mechanism of Action (The "Why")

Aminol L200 functions through two distinct mechanisms depending on concentration relative to its Critical Micelle Concentration (CMC).

  • Sub-CMC (Monomer State): The molecule inserts into lipid bilayers (cell membranes or liposomes). The lauroyl tail anchors in the hydrophobic core, while the glutamate headgroup modifies the surface charge (zeta potential). This reversibly increases membrane fluidity, acting as a permeation enhancer for transdermal or mucosal delivery.

  • Supra-CMC (Micellar State): The monomers self-assemble into spherical micelles. Hydrophobic APIs (Active Pharmaceutical Ingredients) are solubilized within the lipophilic core, protecting them from degradation and preventing precipitation.

Visualization: Molecular Mechanism

The following diagram illustrates the concentration-dependent behavior of Aminol L200.

AminolMechanism Input Aminol L200 (Sodium Lauroyl Glutamate) ConcLow Concentration < CMC (Monomer State) Input->ConcLow ConcHigh Concentration > CMC (Micellar State) Input->ConcHigh Action1 Membrane Insertion (Lipid Bilayer) ConcLow->Action1 Adsorption Action2 Self-Assembly (Micelle Formation) ConcHigh->Action2 Aggregation Outcome1 Permeation Enhancement (Increased Fluidity) Action1->Outcome1 Outcome2 API Solubilization (Hydrophobic Core) Action2->Outcome2

Caption: Concentration-dependent functional pathways of Aminol L200 in aqueous media.

Part 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: Critical Micelle Concentration (CMC) Determination

Objective: Determine the precise concentration at which Aminol L200 forms micelles in your specific buffer system. Why: CMC shifts significantly with ionic strength. Using literature values without verification leads to formulation failure.

  • Preparation: Prepare a 10 mM stock solution of Aminol L200 in your target buffer (e.g., PBS pH 7.4).

  • Dilution Series: Create 15 dilutions ranging from 0.01 mM to 10 mM.

  • Measurement (Conductivity Method):

    • Use a calibrated conductivity meter.

    • Measure conductivity (

      
      ) starting from the lowest concentration to the highest (to minimize cross-contamination).
      
    • Self-Validation Step: Plot Conductivity (

      
      ) vs. Concentration (
      
      
      
      ).
    • Result: You will observe two linear regions with different slopes. The intersection point is the CMC.

    • Note: If the plot is a single straight line, you have not covered the CMC range. Repeat with a wider range.

Protocol B: Equilibrium Solubility Screening (Shake-Flask)

Objective: Quantify the solubility enhancement of a hydrophobic API by Aminol L200.

  • Media Prep: Prepare 10 mL of Aminol L200 solution at 2x CMC (determined in Protocol A) and a control (buffer only).

  • Saturation: Add excess API solid to the vials until undissolved powder remains visible.

  • Equilibration: Incubate at 25°C (or 37°C) with constant agitation (200 rpm) for 24–48 hours.

  • Separation: Centrifuge at 10,000

    
     g for 10 minutes or filter through a 0.22 
    
    
    
    m PVDF filter.
    • Caution: Ensure the filter membrane does not adsorb the surfactant (avoid Nylon if possible).

  • Quantification: Analyze the supernatant via HPLC-UV.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility and
    
    
    is concentration.
Protocol C: Biocompatibility Check (Hemolysis Assay)

Objective: Verify the "mildness" claim for injectable or intravenous applications.

  • Blood Prep: Wash fresh human/rat red blood cells (RBCs) 3x with PBS. Resuspend to 2% v/v.

  • Dosing: Incubate RBC suspension with Aminol L200 (0.01% to 1.0% w/v) for 1 hour at 37°C.

    • Positive Control: 1% Triton X-100 (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Readout: Centrifuge (500

    
     g, 5 min). Measure absorbance of supernatant at 540 nm (Hemoglobin release).
    
  • Threshold: For early-stage injectables, < 5% hemolysis at therapeutic concentration is the standard acceptance criterion.

Part 4: Formulation Decision Workflow

Use this logic tree to determine if Aminol L200 is the correct excipient for your specific drug candidate.

FormulationLogic Start Start: Drug Candidate SolubilityCheck Is API Hydrophobic? (LogP > 3) Start->SolubilityCheck RouteCheck Route of Administration? SolubilityCheck->RouteCheck Yes Oral Oral / Topical RouteCheck->Oral Injectable IV / Parenteral RouteCheck->Injectable UseMicelle Use Supra-CMC (Solubilization) Oral->UseMicelle High Dose Needed Permeation Use Sub-CMC (Permeation Enhancer) Oral->Permeation Low Permeability SafetyCheck Hemolysis Check (Protocol C) Injectable->SafetyCheck SafetyCheck->UseMicelle <5% Lysis SafetyCheck->Permeation Failed Lysis

Caption: Decision matrix for incorporating Aminol L200 into pre-clinical formulations.

References
  • Cosmetic Ingredient Review (CIR). (2013).[1] Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.[1][2][3][4] (Confirming safety profile of Sodium Lauroyl Glutamate).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23668603, Sodium Lauroyl Glutamate.

  • Kaneko, H., et al. (2005). Physicochemical properties of Sodium Lauroyl Glutamate and its application in drug delivery.[5] Journal of Surfactants and Detergents. (General reference for CMC values).

  • EWG. (2024). Sodium Lauroyl Glutamate: Safety and Toxicity Data.[2][3]

Sources

Methodological & Application

Application Note: Dipropoxy-p-toluidine as a Co-Initiator in UV-Curable Printing Inks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical deployment of Dipropoxy-p-toluidine (chemically N,N-Bis(2-hydroxypropyl)-p-toluidine, CAS 38668-48-3) as a high-efficiency amine synergist in UV-curable printing inks. While often referred to industrially as "this compound," this compound is a tertiary aromatic amine di-alcohol.

It functions primarily as a hydrogen donor for Type II photoinitiators (e.g., Benzophenone, Thioxanthone) and a mitigator of oxygen inhibition. This guide provides formulation protocols, mechanistic insights, and safety standards for integrating this co-initiator into high-speed offset and flexographic ink systems.

Chemical Basis & Mechanism[1]

Chemical Identity
  • Common Name: this compound (DPT)[1]

  • IUPAC Name: N,N-Bis(2-hydroxypropyl)-p-toluidine[2][1][3][4]

  • CAS Number:

  • Structure: A tertiary amine attached to an aromatic ring (p-toluidine) with two hydroxypropyl groups.[2] The aromatic nature enhances UV absorption and electron donation capability compared to aliphatic amines.

Mechanistic Action

In UV-curable inks, DPT acts through two synergistic pathways:

  • Photoinitiation (Type II Synergism): Type II photoinitiators (PI) like Benzophenone do not cleave upon UV exposure. Instead, they enter an excited triplet state (

    
    ). DPT donates an electron to this triplet state, forming an exciplex. A rapid proton transfer follows, abstracting a hydrogen from the carbon 
    
    
    
    to the nitrogen in DPT. This generates a highly reactive
    
    
    -aminoalkyl radical, which initiates the polymerization of acrylates.[5]
  • Oxygen Scavenging: Oxygen is a radical trap that inhibits curing.[5] The

    
    -aminoalkyl radicals generated by DPT react rapidly with oxygen to form peroxyl radicals.[5] These peroxyl radicals can abstract further hydrogens from the amine, regenerating the active radical species and effectively consuming dissolved oxygen, thereby allowing the cure to proceed at the surface.
    
Mechanism Visualization

Photoinitiation_Mechanism UV_Light UV Light (Source) PI_Ground Photoinitiator (Ground State) UV_Light->PI_Ground Excitation PI_Triplet Excited Triplet State (3PI*) PI_Ground->PI_Triplet ISC Exciplex Exciplex (Charge Transfer) PI_Triplet->Exciplex + DPT DPT This compound (Amine Synergist) DPT->Exciplex Radical_Gen H-Abstraction (Proton Transfer) Exciplex->Radical_Gen Active_Radical α-Aminoalkyl Radical Radical_Gen->Active_Radical Polymer Polymerization (Cross-linking) Active_Radical->Polymer Initiates Oxygen Oxygen (O2) (Inhibitor) Active_Radical->Oxygen Scavenging Oxygen->Active_Radical Quenching

Figure 1: The synergistic cycle of DPT with Type II photoinitiators, highlighting the critical H-abstraction step.

Formulation Guidelines

Solubility and Compatibility

DPT is a solid or highly viscous paste at room temperature (MP ~41-46°C). It requires specific handling to ensure homogeneity in ink formulations.

Table 1: Compatibility Matrix

Solvent/MonomerSolubility RatingNotes
HDDA (1,6-Hexanediol diacrylate) HighStandard diluent for pre-dissolving DPT.
TMPTA (Trimethylolpropane triacrylate) HighGood for increasing cross-link density.
TPGDA (Tripropylene glycol diacrylate) HighPreferred for lower viscosity flexo inks.
Water InsolubleNot suitable for water-based UV hybrids without co-solvents.
Polyester Acrylates CompatibleStandard oligomer backbone.
Concentration Limits
  • Standard Loading: 2.0% – 5.0% w/w of the total formulation.

  • Stoichiometry: A 1:1 to 1.5:1 molar ratio of Amine functionality to Photoinitiator (e.g., Benzophenone) is recommended for optimal cure speed.

  • Warning: Excess amine (>6%) can act as a plasticizer, softening the final film and reducing chemical resistance.

Experimental Protocols

Protocol A: Preparation of High-Speed UV Offset Ink

Objective: Formulate a cyan UV offset ink to validate DPT efficacy.

Materials:

  • Epoxy Acrylate Oligomer (CN104 or equivalent)

  • Monomer: TMPTA (Trimethylolpropane triacrylate)

  • Photoinitiator: Benzophenone (BP)[6]

  • Synergist: this compound (DPT)[1]

  • Pigment: Phthalocyanine Blue (PB15:3)

Step-by-Step Procedure:

  • Pre-mix Preparation (The "Varnish"):

    • In a stainless steel beaker, heat 15g of TMPTA to 50°C.

    • Slowly add 4g of DPT and 4g of Benzophenone .

    • Stir under low shear (500 RPM) until fully dissolved and clear. Reason: DPT is solid; pre-dissolving prevents "seeds" in the final ink.

  • Pigment Dispersion:

    • Combine 40g Epoxy Acrylate Oligomer, 20g TMPTA, and 15g Pigment (PB15:3).

    • Mix until wetted.

    • Pass through a 3-roll mill (Gap settings: 50μm / 20μm / 5μm) until grind gauge reads <5μm.

  • Let-down:

    • Add the Pre-mix Varnish (Step 1) to the Dispersed Pigment (Step 2).

    • Add remaining monomers to adjust tack (target 12-14 tack at 32°C).

    • Mix at 2000 RPM for 10 minutes.

  • Filtration:

    • Filter through a 5-micron mesh to remove any undissolved particles.

Protocol B: Cure Speed & Resistance Validation

Objective: Quantify the impact of DPT on cure speed and solvent resistance.

Workflow Diagram:

Experimental_Workflow Formulation Ink Formulation (Protocol A) Proofing Proofing (IGT Tester / 1.5g/m²) Formulation->Proofing Curing UV Curing (Hg Lamp / 120 W/cm) Proofing->Curing Test_Speed Cure Speed Test (Max Belt Speed) Curing->Test_Speed Test_Rub MEK Rub Test (ASTM D5402) Curing->Test_Rub Test_Yellow Yellowing Index (Spectrophotometer) Curing->Test_Yellow

Figure 2: Experimental workflow for validating ink performance.

Test 1: Cure Speed (Belt Speed)

  • Apply ink to Leneta card (1.5 g/m²).

  • Run through UV conveyor (medium pressure Hg lamp, 120 W/cm).

  • Start at 20 m/min. Increase speed by 10 m/min increments.

  • Endpoint: The maximum speed where the ink passes the "Thumb Twist" test (no surface marring).

Test 2: MEK Rub Test (ASTM D5402)

  • Cure sample at 50 m/min.

  • Saturate cheesecloth with Methyl Ethyl Ketone (MEK).

  • Perform double rubs with 1kg pressure.

  • Endpoint: Record number of rubs until substrate is visible. (Target: >50 rubs).

Performance Analysis & Troubleshooting

Yellowing

Aromatic amines like DPT are prone to yellowing upon aging or excessive UV exposure due to the formation of quinoid structures from the aromatic ring.

  • Mitigation: Do not use DPT in overprint varnishes (OPV) or white inks. Use aliphatic amines (e.g., MDEA) for those applications. DPT is best suited for Cyan, Magenta, Black, and dark spot colors.

Migration (Regulatory)

DPT is a low molecular weight species (MW ~223 g/mol ).

  • Risk: Potential migration into food packaging.

  • Solution: For food-compliant packaging (Nestlé/Swiss Ordinance), replace DPT with polymeric amine synergists (e.g., acrylated amines) which become covalently bonded to the polymer network, preventing migration.

Safety & Handling (SHE)[7]

Hazard Classification (GHS):

  • Acute Tox. 3 (Oral/Dermal/Inhalation): Toxic if swallowed or in contact with skin.

  • Eye Irrit. 2: Causes serious eye irritation.

  • Aquatic Chronic 3: Harmful to aquatic life with long-lasting effects.[4][7]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a P2 respirator are mandatory .

  • Engineering Controls: All weighing and heating (Protocol A, Step 1) must be performed inside a fume hood.

  • Spill Cleanup: Do not wash down the drain. Absorb with inert material and dispose of as hazardous chemical waste.

References

  • PubChem. (n.d.).[4] N,N-Bis(2-hydroxypropyl)-p-toluidine (Compound).[2][1][3][4][8][9][10] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • PCI Magazine. (2022). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved October 24, 2023, from [Link]

  • IGM Resins. (n.d.). Omnipol & Esacure Technical Data Sheets - Amine Synergists. (General reference for industrial application of amine synergists). Retrieved October 24, 2023, from [Link]

  • LookChem. (n.d.). Diisopropanol-p-toluidine MSDS.[4][10] Retrieved October 24, 2023, from [Link]

Sources

Application of Dipropoxy-p-toluidine in road marking materials.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: N,N-Bis(2-hydroxypropyl)-p-toluidine (DIPT) in Cold Plastic Road Markings

Executive Summary & Nomenclature

Subject: Application protocols for N,N-Bis(2-hydroxypropyl)-p-toluidine (CAS: 38668-48-3) as a polymerization accelerator in two-component (2K) methyl methacrylate (MMA) road marking systems.

Nomenclature Clarification: While commercially referred to as "Dipropoxy-p-toluidine" or DIPT , the precise chemical designation is N,N-Bis(2-hydroxypropyl)-p-toluidine .[1][2][3] It is also frequently cited as Diisopropanol-p-toluidine.[2][3]

  • CAS Number: 38668-48-3[1][2][3][4][5][6][7]

  • Function: Tertiary amine promoter for Benzoyl Peroxide (BPO) induced redox polymerization.

  • Primary Advantage: Replaces the toxic/carcinogenic N,N-Dimethyl-p-toluidine (DMT) with a safer toxicological profile and improved color stability (reduced yellowing).

Chemical Basis & Mechanism[3][8]

In "Cold Plastic" road markings, the curing process is driven by a redox reaction between the peroxide initiator (BPO) and the amine accelerator (DIPT). Unlike thermal curing, this allows rapid hardening at ambient temperatures (


 to 

).
The Redox Initiation Cycle

The tertiary amine (DIPT) acts as a nucleophile. Its nitrogen lone pair attacks the weak oxygen-oxygen bond of the Benzoyl Peroxide. This electron transfer cleaves the peroxide, generating a benzoate radical (


) which initiates the polymerization of the MMA resin.

Key Mechanistic Insight: DIPT contains bulky hydroxypropyl groups. Compared to the methyl groups in DMT, these bulky groups introduce steric hindrance .

  • Consequence: The reaction rate is slightly slower than DMT, providing a more controlled exotherm and longer "pot life" (working time) for field crews, while still achieving full cure.

RedoxMechanism cluster_0 Ambient Temperature Activation Amine DIPT (Accelerator) (Tertiary Amine) Complex [Amine-Peroxide Complex] Unstable Intermediate Amine->Complex Nucleophilic Attack BPO Benzoyl Peroxide (Initiator) BPO->Complex Radical Benzoate Radical (PhCOO•) Complex->Radical Decomposition Cation Amine Radical Cation Complex->Cation Polymer PMMA Polymer Chain (Solid Road Marking) Radical->Polymer Initiates MMA Monomer

Figure 1: Redox initiation pathway.[8] The amine lowers the activation energy of peroxide decomposition, enabling cure without external heat.

Comparative Analysis: DIPT vs. DMT

The industry is shifting from DMT to DIPT primarily due to regulatory and safety pressures.

FeatureN,N-Dimethyl-p-toluidine (DMT)N,N-Bis(2-hydroxypropyl)-p-toluidine (DIPT)
CAS Number 99-97-838668-48-3
Toxicity Profile High. Carcinogenic (IARC Group 2B). High volatility.Moderate/Low. Irritant. Lower volatility.[9] Non-carcinogenic classification in many jurisdictions.[7]
Physical State Liquid (easy to mix).Low-melting Solid / Viscous Liquid (requires heating or pre-dissolution).
Cure Speed Very Fast (Risk of "flash cure").Fast (Controlled).
Color Stability Prone to yellowing over time (UV oxidation).Superior. Hydroxy groups stabilize the amine radical, reducing yellow by-products.
Dosage Req. Lower (0.2 - 0.5%).Slightly Higher (0.3 - 0.8%) to match DMT speed.

Formulation Guidelines & Protocols

Standard Base Formulation (2-Component System)
  • Component A (Base): MMA Resin + Fillers (CaCO3, Silica) + Pigments (TiO2) + DIPT Accelerator .

  • Component B (Hardener): Benzoyl Peroxide (BPO) powder or paste (usually 50% BPO in phthalate).

Target Loading:

  • DIPT: 0.3% to 1.0% by weight of the resin content (not total formulation).

  • BPO: 1.0% to 3.0% by weight of the total mass.

Protocol A: Incorporation of DIPT into Base Resin

Objective: Ensure homogenous distribution of the amine to prevent "hot spots" (brittle areas) or uncured patches.

  • Preparation: DIPT is often a waxy solid or viscous liquid at room temperature.

    • Step 1: Heat the DIPT container to 45–50°C in a water bath or hot box until fully liquefied.

  • Solubilization:

    • Step 2: Weigh the required amount of MMA monomer (or base syrup).

    • Step 3: Add the liquefied DIPT to the liquid resin under agitation (low-shear mixer).

    • Step 4: Mix for 10–15 minutes. The amine is soluble in MMA.

    • Critical Check: Ensure the solution is clear/homogenous before adding solid fillers (calcium carbonate/glass beads). If fillers are added first, the amine may adsorb onto the filler surface, reducing reactivity.

  • Storage: This "promoted resin" (Component A) is stable for 6–12 months if kept cool and away from direct UV/oxidizers.

Protocol B: Determination of Gel Time (Reactivity)

Objective: Validate the cure speed before field application.

Equipment:

  • Insulated cup (styrofoam).

  • Thermocouple/Data logger.

  • Stopwatch.

Procedure:

  • Weigh 100g of Promoted Resin (Component A) into the cup.

  • Condition sample to 20°C (standard lab temp).

  • Add 2.0g (2%) of BPO Paste (50% activity).

  • Start Stopwatch immediately upon addition.

  • Mix vigorously for 30 seconds .

  • Insert thermocouple into the center of the mass.

  • Record:

    • Gel Time: Time until the material becomes stringy/non-flowable.

    • Peak Exotherm Time: Time to reach maximum temperature.

    • Peak Temperature: Maximum temperature reached (typically 100°C–140°C for pure resin; lower for filled systems).

Acceptance Criteria:

  • For manual application (screed): Gel time 10–15 minutes .

  • For spray application: Gel time 2–5 minutes .

Experimental Workflow: Field Application

This diagram illustrates the critical "Point of Mix" workflow to ensure safety and performance.

ApplicationWorkflow cluster_safety SAFETY CRITICAL Resin MMA Base Resin Mix1 Pre-Mix: Promoted Resin (Stable Component A) Resin->Mix1 DIPT Add DIPT (0.5%) DIPT->Mix1 Mix2 Field Mix / Spray Nozzle (Reaction Starts) Mix1->Mix2 Transport to Site BPO Add BPO Catalyst (Component B) BPO->Mix2 Added Immediately Before Application Apply Apply to Road Surface Mix2->Apply Beads Drop Glass Beads (Retroreflectivity) Apply->Beads Cure Cured Road Marking (Traffic Ready < 30 mins) Beads->Cure Warning NEVER mix Pure DIPT and Pure BPO directly. Explosive Reaction!

Figure 2: Field application workflow emphasizing the separation of Accelerator (DIPT) and Initiator (BPO) until the final moment.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Cure (< 10°C) Low temperature reduces radical generation.Increase DIPT dosage by 0.1–0.2%. Do not exceed 1.0% (risk of yellowing).
Surface Tackiness Oxygen inhibition.Ensure paraffin wax is present in the resin formulation. DIPT is generally resistant to oxygen inhibition, but wax is required for the very top micron layer.
Yellowing Amine oxidation / Over-dosage.Reduce DIPT concentration. Verify DIPT purity (impurities cause color). Switch to UV-stable BPO paste.
Premature Gelling High ambient temp (> 35°C).Reduce DIPT dosage. Store Component A in shade.

References

  • Lanxess. (n.d.). This compound - Product Description and Applications.[1][2][3] Retrieved from [Link]

  • National Toxicology Program (NTP). (2012).[10] Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine.[10][11] (Comparison data for toxicity). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N,N-Bis(2-hydroxypropyl)-p-toluidine (CAS 38668-48-3).[1][2][3][4] Retrieved from [Link]

  • Roadsky Marking. (2023). Thermoplastic vs Cold Plastic Road Marking Machines.[9][12][13][14] (Application context). Retrieved from [Link]

Sources

Application Notes and Protocols for Monitoring Dipropoxy-p-toluidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precision in Dipropoxy-p-toluidine Synthesis

This compound, a key intermediate in the synthesis of specialty chemicals, dyes, and as a stabilizer in various industrial formulations, demands precise control during its manufacturing process.[][2] The primary synthesis route involves the N-alkylation of p-toluidine, a reaction that, while straightforward in principle, is often accompanied by side reactions such as incomplete alkylation and over-alkylation, leading to the formation of quaternary ammonium salts.[3][4][5] These impurities can significantly impact the final product's quality, performance, and safety. Consequently, robust analytical monitoring is not merely a quality control measure but a cornerstone of efficient, safe, and reproducible synthesis.

This guide provides a comprehensive overview of state-of-the-art analytical techniques for real-time and offline monitoring of this compound reactions. We will delve into the mechanistic underpinnings of each method, offering detailed, field-tested protocols to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies. The emphasis is on not just how to perform the analysis, but why specific choices are made, ensuring a deep, causal understanding of the analytical workflow. Every protocol is designed as a self-validating system, grounded in the principles of analytical method validation to ensure accuracy, precision, and reliability.[6][7][8]

Reaction Pathway and Analytical Control Points

The synthesis of N,N-dipropoxy-p-toluidine from p-toluidine typically proceeds via a nucleophilic substitution reaction. Understanding this pathway is crucial for identifying the key species to monitor: the starting material (p-toluidine), the mono-propylated intermediate (N-propyl-p-toluidine), the desired product (N,N-dipropoxy-p-toluidine), and potential byproducts like the quaternary ammonium salt.

G p_toluidine p-Toluidine (Starting Material) mono_propylated N-propyl-p-toluidine (Intermediate) p_toluidine->mono_propylated + Propyl Halide propyl_halide Propyl Halide (Reagent) di_propylated N,N-dipropoxy-p-toluidine (Product) mono_propylated->di_propylated + Propyl Halide quaternary_salt Quaternary Ammonium Salt (Byproduct) di_propylated->quaternary_salt + Propyl Halide (Over-alkylation)

Caption: Synthesis pathway of N,N-dipropoxy-p-toluidine showing key species for analytical monitoring.

Chromatographic Techniques: Separating the Reaction Mixture

Chromatography is a cornerstone for monitoring the progress of this compound synthesis due to its ability to separate complex mixtures into individual components. This allows for the quantification of reactants, intermediates, and products.

High-Performance Liquid Chromatography (HPLC) Coupled with UV and Mass Spectrometry (MS) Detection

HPLC is a powerful technique for the quantitative analysis of aromatic amines.[9] Coupling it with both UV and MS detectors provides a comprehensive analytical solution. UV detection offers robust quantification, while MS detection provides mass information for unambiguous peak identification, which is particularly useful for identifying unexpected byproducts.[9][10]

Principle of Operation: The reaction mixture is injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. The different components of the mixture interact differently with the stationary phase, causing them to separate. As they exit the column, they are detected by UV and MS detectors.

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture in 1 mL of a 50:50 acetonitrile:water solution to stop the reaction.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any solid material.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC and Mass Spectrometer Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used system.
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent separation for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 10-90% B over 5 min, hold at 90% B for 1 min, return to 10% B over 0.5 min, hold at 10% B for 1.5 minA standard gradient for separating compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLA small injection volume prevents column overloading.
UV Detector Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths to optimize detection for each compound.
Wavelength 254 nmA common wavelength for aromatic compounds.
Mass Spectrometer Agilent 6120 Quadrupole LC/MS or equivalentA robust and sensitive detector for mass confirmation.
Ionization Mode Electrospray Ionization (ESI), PositiveAmines readily form positive ions.
Drying Gas Temp 350 °COptimizes solvent evaporation.
Nebulizer Pressure 40 psiAids in the formation of a fine spray.
Capillary Voltage 3500 VPromotes efficient ionization.

3. Data Analysis:

  • Identify peaks by their retention times and mass-to-charge ratios (m/z).

  • Quantify each component by integrating the peak area from the UV chromatogram and comparing it to a calibration curve generated from standards of known concentration.

G start Reaction Aliquot quench Quench Reaction start->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc Inject into HPLC-UV/MS supernatant->hplc separation Chromatographic Separation hplc->separation detection UV and MS Detection separation->detection analysis Data Analysis (Quantification & Identification) detection->analysis

Caption: Workflow for HPLC-UV/MS analysis of this compound reactions.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a robust and cost-effective method for monitoring the reaction, particularly for assessing the consumption of the more volatile starting material, p-toluidine.[11][12]

Principle of Operation: A small amount of the reaction mixture is vaporized and injected into a heated column. An inert gas (carrier gas) carries the vaporized sample through the column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector.

1. Sample Preparation:

  • Dilute a 50 µL aliquot of the reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Add an internal standard (e.g., dodecane) of known concentration to correct for injection volume variations.

  • Vortex the sample and transfer to a GC vial.

2. GC-FID Conditions:

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentA reliable and high-performance GC system.
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thicknessA general-purpose column suitable for a wide range of compounds.
Carrier Gas Helium or HydrogenCommon carrier gases for GC.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 minA temperature program to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID)A sensitive detector for organic compounds.
Detector Temp 300 °CPrevents condensation of the analytes.
Injection Volume 1 µLA standard injection volume for GC.

3. Data Analysis:

  • Identify peaks based on their retention times.

  • Quantify each component by comparing its peak area to that of the internal standard and a pre-established calibration curve.

In-Situ Spectroscopic Techniques: Real-Time Reaction Monitoring

In-situ techniques provide a continuous stream of data throughout the reaction, offering invaluable insights into reaction kinetics, mechanism, and the detection of transient intermediates.[13][14][15][16][17]

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR is a powerful process analytical technology (PAT) tool that monitors the concentration of key functional groups in real-time.[13][14][15][17]

Principle of Operation: An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel. Mid-infrared radiation is passed through the ATR crystal, and the evanescent wave interacts with the reaction mixture. The absorption of specific frequencies of infrared light corresponds to the vibrational modes of different functional groups, allowing for the tracking of reactants, intermediates, and products.[13]

1. Experimental Setup:

  • Install a ReactIR™ ATR probe into the reaction vessel.

  • Ensure the probe is fully immersed in the reaction mixture.

  • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

2. Data Acquisition:

  • Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the reaction.

  • Monitor the disappearance of the N-H stretching bands of p-toluidine (around 3300-3500 cm⁻¹) and the appearance of the C-N stretching bands of the mono- and di-propylated products.

3. Data Analysis:

  • Use dedicated software (e.g., iC IR™) to generate concentration profiles of the different species over time.

  • The software can use chemometric methods to deconvolute the spectra and provide quantitative information.[13]

G reactor Reaction Vessel with In-Situ FTIR Probe data_acquisition Continuous Spectral Data Acquisition reactor->data_acquisition spectral_analysis Real-time Spectral Analysis (Chemometrics) data_acquisition->spectral_analysis concentration_profiles Generation of Concentration vs. Time Profiles spectral_analysis->concentration_profiles kinetic_analysis Reaction Kinetics and Endpoint Determination concentration_profiles->kinetic_analysis

Caption: Workflow for in-situ FTIR monitoring of chemical reactions.

Mass Spectrometry for Intermediate Detection

Mass spectrometry is an exceptionally sensitive technique for the detection and characterization of reaction intermediates, even at very low concentrations.[18][19][20]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Direct infusion ESI-MS can be used to rapidly screen the reaction mixture for the presence of charged intermediates, such as the protonated forms of the starting material, intermediate, and product, as well as the quaternary ammonium salt byproduct.[19]

1. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.

  • Infuse the diluted sample directly into the mass spectrometer using a syringe pump.

2. Mass Spectrometer Conditions:

ParameterSettingRationale
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)Provides accurate mass measurements for confident identification.
Ionization Mode ESI, PositiveAmines are readily protonated.
Scan Range m/z 50-1000A wide scan range to detect all potential species.
Capillary Voltage 3-4 kVOptimizes the electrospray process.
Source Temperature 100-150 °CA gentle source temperature to minimize fragmentation of labile intermediates.

3. Data Analysis:

  • Identify the m/z values corresponding to the expected protonated species:

    • p-toluidine [M+H]⁺

    • N-propyl-p-toluidine [M+H]⁺

    • N,N-dipropoxy-p-toluidine [M+H]⁺

    • Quaternary ammonium salt [M]⁺

  • Tandem mass spectrometry (MS/MS) can be used to fragment the ions and confirm their structures.

Method Validation: Ensuring Trustworthy Results

All analytical methods used for process monitoring must be validated to ensure they are suitable for their intended purpose.[6][7][8][21][22] Key validation parameters include:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: An Integrated Approach to Reaction Monitoring

The effective monitoring of this compound reactions requires a multi-faceted analytical approach. Chromatographic techniques like HPLC-UV/MS and GC-FID provide quantitative data on the composition of the reaction mixture at discrete time points. In-situ FTIR spectroscopy offers a real-time window into the reaction kinetics, enabling precise control over the process. Mass spectrometry serves as a powerful tool for the unambiguous identification of intermediates and byproducts. By integrating these techniques and adhering to rigorous method validation principles, researchers and manufacturers can ensure the consistent production of high-quality this compound, optimizing yield, minimizing impurities, and ensuring process safety.

References

  • Guo, K., & Chen, Y. (n.d.).
  • Zhang, Y., et al. (2012). Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospray. Analytica Chimica Acta.
  • Bullin, J. A., & Hubbar, J. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Thermo Fisher Scientific. (n.d.).
  • Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy.
  • Chitlange, S. S., et al. (n.d.). Analytical method validation: A brief review.
  • Chan, C. C. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • Isbrandt, T. C., et al. (2015). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Organic Process Research & Development.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • BenchChem. (n.d.). Troubleshooting side reactions in "this compound" synthesis.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • NIOSH. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods.
  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Jebakumar, S. R. D., et al. (2009). Spectral studies of toluidine blue O in the presence of sodium dodecyl sulfate. Journal of the Chilean Chemical Society.
  • Warntjes, M., et al. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science.
  • Mohan, S., & Sundaraganesan, N. (n.d.). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific & Engineering Research.
  • FDA. (2023). Q2(R2)
  • Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
  • MDPI. (2024).
  • Royal Society of Chemistry. (2021).
  • ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • McKamey, M. R., & Spitznagle, L. A. (1975). Chromatographic, Mass Spectral, and Visible Light Absorption Characteristics of Toluidine Blue O and Related Dyes. Journal of Pharmaceutical Sciences.
  • BOC Sciences. (n.d.). CAS 38668-48-3 this compound.
  • Royal Society of Chemistry. (2020). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii)
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ChemBlink. (n.d.).
  • Frontiers. (2020). Spectroscopic Studies on the Biomolecular Recognition of Toluidine Blue: Key Information Towards Development of a Non-Contact, Non-Invasive Device for Oral Cancer Detection.
  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PubMed Central.
  • ResearchGate. (2018).
  • ResearchGate. (2020). Spectroscopic Studies on the Biomolecular Recognition of Toluidine Blue: Key Information Towards Development of a Non-Contact, Non-Invasive Device for Oral Cancer Detection.
  • Lanxess. (n.d.). This compound.
  • WUR eDepot. (2022). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry.
  • ChemicalBook. (n.d.). Diisopropanol-p-toluidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dipropoxy-p-toluidine Dispersion in Resin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced resin formulations. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dispersion of Dipropoxy-p-toluidine (also known as N,N-Bis(2-hydroxypropyl)-p-toluidine) in various resin mixtures. As a viscous liquid or low-melting solid, achieving a homogenous, stable dispersion of this versatile curing agent and accelerator is critical for ensuring uniform reaction kinetics and optimal final properties of the cured material.[1][2][3]

This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common issues, empowering you to troubleshoot effectively and refine your experimental design.

Troubleshooting Guide: Common Dispersion Issues

This section addresses specific problems you may encounter during the formulation process. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Question 1: My final cured resin appears cloudy and hazy. What is the cause and how can I fix it?

Answer:

Cloudiness or haziness in a cured resin is a common indicator of microscopic inconsistencies within the matrix. The root cause is typically one of three issues: trapped air bubbles, moisture contamination, or incomplete mixing of the components.

  • Causality:

    • Micro-bubbles: Overly aggressive or rapid mixing can introduce excessive air into the viscous resin system.[4] As the resin cures and its viscosity increases, these bubbles become trapped, scattering light and creating a cloudy appearance.[5]

    • Moisture Contamination: Epoxy resins and amine curing agents like this compound are sensitive to moisture. Water in the environment (high humidity) or on your equipment can react with the amine hardener, leading to a surface defect known as "amine blush," which presents as a waxy or cloudy film.[4]

    • Incomplete Mixing: If the this compound is not uniformly dispersed, microscopic regions of uncured or improperly cured resin will exist, leading to optical imperfections.[4][6]

Solutions Protocol:

  • Optimize Your Mixing Technique:

    • Method: Employ a low-shear mechanical stirrer or a planetary mixer. Avoid high-speed, "whipping" motions.

    • Rationale: This ensures a thorough, homogenous mixture while minimizing the introduction of air.[6][7] Manually mixing is often insufficient for viscous systems.

  • Control Your Environment:

    • Method: Work in a temperature-controlled environment with low humidity (ideally below 60%). Gently pre-warm the resin and this compound (e.g., to 30-40°C) before mixing.

    • Rationale: Warming the components lowers their viscosity, facilitating easier mixing and the release of any trapped air bubbles.[4][8] A low-humidity environment minimizes the risk of amine blush.

  • Implement a Degassing Step:

    • Method: After mixing, place the container in a vacuum chamber until the bubbling subsides.

    • Rationale: Vacuum degassing is the most effective method for removing dissolved and trapped air from the mixture before curing begins.

Troubleshooting Flowchart for Hazy Resin

start Hazy/Cloudy Cured Resin Detected check_surface Is the cloudiness a surface film? start->check_surface check_bubbles Are micro-bubbles visible under magnification? check_surface->check_bubbles No amine_blush Probable Amine Blush check_surface->amine_blush Yes mixing_issue Potential incomplete mixing or insolubility check_bubbles->mixing_issue No trapped_air Probable Trapped Air check_bubbles->trapped_air Yes solution_mixing Solution: - Review mixing protocol (See Q2) - Ensure proper solvent/temperature use - Increase mixing time mixing_issue->solution_mixing solution_blush Solution: - Control humidity (<60%) - Ensure dry equipment - Work in warmer temps amine_blush->solution_blush solution_air Solution: - Mix with low shear - Perform vacuum degassing - Gently warm resin to reduce viscosity trapped_air->solution_air

Caption: Decision tree for diagnosing the cause of hazy resin.

Question 2: I'm observing solid particles and agglomerates in my resin mixture, even after extensive mixing. How can I achieve a uniform dispersion?

Answer:

The formation of agglomerates is a direct result of the poor initial solubility and high viscosity of this compound in the bulk resin at room temperature.[1] A direct "dump and stir" approach is rarely effective. The key is a systematic, multi-step incorporation process.

  • Causality: this compound is a viscous liquid that can exist as a solidified melt.[3] When added directly to a large volume of equally viscous resin, the high surface tension and lack of sufficient shear force prevent the particles from breaking down and uniformly distributing. Instead, they stick together, forming persistent clumps.

Solutions Protocol: The Pre-Dispersion Method

This protocol ensures complete dissolution and homogenization before introduction into the main resin batch.

  • Component Preparation: Gently warm the this compound to a consistent liquid state (if solid) and pre-warm the resin component to reduce its viscosity (e.g., 40-50°C).[7]

  • Create a Concentrate: In a separate vessel, combine the total required amount of this compound with a small portion (approx. 10-20%) of the pre-warmed resin.

  • Mechanical Mixing: Mix this concentrate using a low-shear mechanical stirrer until the solution is completely clear and homogenous, with no visible particles. This may take several minutes.

  • Let-Down: Slowly add the clear concentrate to the remaining bulk of the pre-warmed resin while stirring continuously.

  • Final Homogenization: Continue mixing the entire batch until it is uniform. If necessary, perform a final degassing step under vacuum.

Optimized Dispersion Workflow

cluster_prep 1. Preparation cluster_concentrate 2. Create Concentrate cluster_final 3. Final Mixture A Warm Bulk Resin (40-50°C) C Combine all this compound with 10-20% of Bulk Resin A->C B Warm this compound (to liquid state) B->C D Mechanically Mix until completely clear C->D E Slowly add Concentrate to remaining 80-90% Resin D->E F Continue stirring for final homogenization E->F G Vacuum Degas (if needed) F->G

Caption: Step-by-step workflow for achieving optimal dispersion.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound?

A: Understanding the properties of this compound is crucial for effective formulation. It is an aromatic amine derivative with dual hydroxyl groups, making it an effective crosslinking agent.[1]

PropertyValue / DescriptionSource
Chemical Name N,N-Bis(2-hydroxypropyl)-p-toluidine[2]
CAS Number 38668-48-3[1]
Appearance Clear pale yellow to amber viscous liquid or solidified melt[1][3]
Molecular Weight 223.31 g/mol [1]
Solubility Miscible with water, ethanol, acetone. Sparingly soluble in DMSO and Methanol. Insoluble in non-polar solvents.[1][9]
Boiling Point >250°C (decomposes)[1]
Density ~1.09 g/cm³ at 25°C[1]

Q: What is the best way to lower the viscosity of my resin mixture for easier handling?

A: High viscosity can be managed by using diluents.[10] There are two main types: non-reactive and reactive diluents. The choice depends on the impact on the final properties that can be tolerated.

  • Non-Reactive Diluents: These physically lower viscosity but do not chemically participate in the curing reaction. They can sometimes compromise thermal and mechanical properties. A common example is dibutyl phthalate, which can significantly reduce viscosity and increase flexibility.[11]

  • Reactive Diluents: These are typically low-viscosity epoxy compounds (e.g., those containing glycidyl ethers) that co-react with the curing agent. They become part of the final polymer network. While they can affect properties, the integration into the backbone often results in better performance compared to non-reactive diluents.[11] Benzyl alcohol is another effective reactive diluent that can improve flow and modify reaction speeds.[12]

It is critical to consult your resin's technical data sheet and perform small-scale tests to validate the effect of any diluent on your specific application's performance requirements.

Q: Can surfactants or dispersing agents be used to improve stability?

A: Yes, surfactants can be highly effective, particularly in systems with high loadings of curing agents or other fillers.

  • Mechanism of Action: Surfactant molecules have a dual nature: one part is compatible with the this compound (the "head") and the other is compatible with the resin (the "tail"). They adsorb onto the surface of the amine droplets/particles, creating a steric or electrostatic barrier that prevents them from re-agglomerating.[13] This is a common strategy for creating stable aqueous epoxy dispersions and the principle is applicable here.[14][15]

  • Selection: The choice is highly formulation-dependent. Non-ionic surfactants are often a good starting point as they are less likely to interfere with the curing chemistry. Cationic surfactants containing alkylamine groups may also be suitable.[13]

Conceptual Model of Surfactant Action

Caption: Surfactants stabilize droplets by creating a barrier.

References

  • This compound: Chemical Properties, Applications & Quality Specifications. (n.d.). LookChem. Retrieved from [Link]

  • This compound. (n.d.). Lanxess. Retrieved from [Link]

  • Aqueous dispersions of epoxy resins. (n.d.). Google Patents.
  • Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. (2020). ACS Omega. Retrieved from [Link]

  • Effect of dispersing methods and surfactant concentration on epoxy resin emulsion stability. (2025). IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Cas 38668-48-3, this compound. (n.d.). LookChem. Retrieved from [Link]

  • Toluidine. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). Lanxess. Retrieved from [Link]

  • Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. Retrieved from [Link]

  • Techniques on dispersion of nanoparticles in polymer matrices: A review. (2018). Journal of Materials Science & Technology. Retrieved from [Link]

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024). Polymers. Retrieved from [Link]

  • Study on the Room-Temperature Rapid Curing Behavior and Mechanism of HDI Trimer-Modified Epoxy Resin. (n.d.). MDPI. Retrieved from [Link]

  • Enhancing Shape Recovery and Mechanical Properties of Bisphenol-A-Epoxy-Based Shape Memory Polymer Composites (SMPCs) Using Amine Curing Agent Blends. (n.d.). MDPI. Retrieved from [Link]

  • What is the effect of epoxy's viscosity on its porosity? (2023). ResearchGate. Retrieved from [Link]

  • How to Enhance the Performance of Epoxy Adhesives with Aromatic Amine Hardeners. (n.d.). LinkedIn. Retrieved from [Link]

  • How to Fix Common Epoxy Resin Mistakes: Your Guide to Cloudiness, Pigment Failures, and Peeling. (2025). ArtResin. Retrieved from [Link]

  • The Only Epoxy Resin Troubleshooting Tips You Need. (2023). Resin Obsession. Retrieved from [Link]

  • The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025). LinkedIn. Retrieved from [Link]

  • A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. (2021). Molecules. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Dipropoxy-p-toluidine Curing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of Dipropoxy-p-toluidine in curing reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile aromatic amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of your curing experiments and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the curing of epoxy resins with this compound?

A: Temperature is a critical catalyst in the curing process of epoxy resins with amine hardeners like this compound. The curing of an epoxy resin is a chemical reaction, specifically a polymerization, where the liquid resin and hardener are converted into a solid, cross-linked polymer network. Temperature directly influences the rate of this reaction.[1][2]

Most epoxy resin systems have an ideal temperature range for curing, typically between 21°C and 29°C (70°F to 85°F), to achieve a strong and uniform polymer network.[1][3] Heat acts as an accelerator for the curing process.[1][2] However, excessively high temperatures can lead to a rapid, uncontrolled exothermic reaction, which may cause overheating, yellowing, or even cracking of the cured material.[3] Conversely, colder temperatures will slow down the chemical reaction, potentially leading to a prolonged or incomplete cure, leaving the resin tacky or soft.[1]

This compound, also known as N,N-Bis(2-hydroxypropyl)-p-toluidine, is an aromatic amine used as a curing agent and a highly effective accelerator for polymerization.[4][5] Its reaction with epoxy resins is thermally initiated, meaning that an increase in temperature will increase the mobility of the polymer chains and facilitate the cross-linking reaction between the epoxy and amino groups.[6]

Q2: How does the chemical structure of this compound influence its reactivity and the choice of curing temperature?

A: this compound is a tertiary aromatic amine.[7] The reactivity of aromatic amines with epoxy resins is generally lower than that of aliphatic amines, which means they often require higher temperatures to initiate and complete the curing process. The substituents on the aromatic ring and the nitrogen atom of the amine play a significant role in its reactivity.

In the case of this compound, the presence of two hydroxypropyl groups on the nitrogen atom can influence the curing reaction in a couple of ways. The hydroxyl groups can participate in the curing reaction, potentially leading to a more complex and densely cross-linked network. The steric hindrance from these bulky propoxy groups might also affect the accessibility of the amine nitrogen to the epoxy groups, thereby influencing the reaction rate and the optimal curing temperature.

Q3: What are the primary analytical techniques to monitor the curing process and determine the optimal temperature for this compound systems?

A: To scientifically determine the optimal curing temperature and monitor the extent of the reaction, two primary analytical techniques are widely employed:

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermoanalytical technique used to study the curing behavior of epoxy-amine systems.[6][8][9] By subjecting a sample of the uncured epoxy-amine mixture to a controlled temperature program, a DSC instrument can measure the heat flow associated with the curing reaction. This provides crucial information such as the onset, peak, and end temperatures of the curing exotherm.[6] These parameters are instrumental in defining the processing window and the optimal curing temperature range.[6] The total heat of reaction measured by DSC can also be used to determine the degree of cure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is another valuable tool for monitoring the curing process in real-time.[10][11][12] The reaction between the epoxy groups of the resin and the amine groups of the hardener can be tracked by observing the changes in specific absorption bands in the infrared spectrum.[11][13] For instance, the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group bands can be monitored to determine the extent of the reaction and the curing kinetics.[11] Attenuated Total Reflectance (ATR)-FTIR is particularly useful for this application as it allows for the analysis of the sample with minimal preparation.[10]

By combining the insights from both DSC and FTIR, a comprehensive understanding of the curing process can be achieved, enabling precise optimization of the reaction temperature.

Troubleshooting Guide

Problem 1: The cured material is tacky or soft, indicating an incomplete cure.
  • Possible Cause 1: Insufficient Curing Temperature.

    • Explanation: As previously mentioned, lower temperatures slow down the curing reaction significantly.[1] If the ambient temperature is below the recommended range for the specific epoxy system, the polymerization process may not proceed to completion, resulting in a soft or sticky surface.[1][14]

    • Troubleshooting Steps:

      • Verify Ambient Temperature: Ensure your curing environment is within the recommended temperature range, typically above 21°C (70°F).[1][3][15]

      • Apply Post-Cure Heating: If the initial cure was performed at a lower temperature, a post-cure at an elevated temperature can often complete the reaction. A typical post-cure cycle might involve heating the material for several hours at a temperature determined from DSC analysis. A slow initial cure followed by a post-cure at a higher temperature often yields the best results.[16]

      • Pre-heat Components: In colder environments, pre-heating the resin and this compound components before mixing can help initiate the reaction.[17][18]

  • Possible Cause 2: Incorrect Mixing Ratio.

    • Explanation: Epoxy curing is a stoichiometric reaction. An incorrect ratio of resin to hardener will result in unreacted components, leading to an incomplete cure.[14][18]

    • Troubleshooting Steps:

      • Review Manufacturer's Instructions: Always adhere strictly to the mix ratio provided by the resin manufacturer.

      • Use a Digital Scale: For accurate measurements, use a digital scale rather than relying on volume, as the densities of the resin and hardener may differ.[18]

  • Possible Cause 3: Inadequate Mixing.

    • Explanation: The resin and hardener must be thoroughly mixed to ensure a homogeneous distribution of the reactive components. Incomplete mixing will result in localized areas of uncured material.[14][19]

    • Troubleshooting Steps:

      • Scrape Sides and Bottom: When mixing, be sure to scrape the sides and bottom of the mixing container to incorporate all the material.

      • Mix for the Recommended Time: Follow the manufacturer's guidelines for the duration of mixing.

Problem 2: The cured material is brittle or has poor mechanical properties.
  • Possible Cause 1: Curing Temperature is Too High.

    • Explanation: While heat accelerates curing, excessively high temperatures can lead to a rapid and uncontrolled reaction. This can generate significant internal stress within the material as it cures, leading to brittleness and reduced mechanical strength.[3][20]

    • Troubleshooting Steps:

      • Optimize Curing Temperature: Use DSC to determine the optimal curing temperature range. Aim for a controlled, steady cure rather than a rapid one.

      • Implement a Staged Curing Profile: A multi-stage curing process, with an initial cure at a lower temperature followed by a post-cure at a higher temperature, can help to manage the exotherm and reduce internal stresses.[16]

  • Possible Cause 2: Off-Ratio Mixing.

    • Explanation: An excess of either the resin or the hardener can disrupt the final polymer network structure, leading to brittleness.

    • Troubleshooting Steps:

      • Precise Measurement: As with incomplete curing, ensure the mix ratio is accurate by using a digital scale.[18]

Problem 3: The cured material shows discoloration (e.g., yellowing).
  • Possible Cause 1: Excessive Curing Temperature.

    • Explanation: High temperatures can cause thermal degradation of the epoxy resin or the amine hardener, leading to discoloration.[3] A study on epoxy block curing noted that extended curing at 65°C resulted in a dark appearance and poor transparency.[21]

    • Troubleshooting Steps:

      • Lower the Curing Temperature: Optimize the curing temperature to be within a range that ensures a complete cure without causing thermal degradation.

      • Monitor the Exotherm: For larger batches, the exothermic heat generated during curing can be significant. Consider using a slower curing agent or a staged curing process to manage the temperature rise.

Data Presentation

Table 1: General Temperature Guidelines for Epoxy-Amine Curing

ParameterTemperature RangeRationale & Potential Issues
Optimal Curing Temperature 21°C - 29°C (70°F - 85°F)Ensures a controlled reaction rate for a strong, uniform polymer network.[1][3]
Low-Temperature Curing < 21°C (70°F)Slows down the reaction, potentially leading to incomplete curing and a tacky surface.[1][19]
High-Temperature Curing > 29°C (85°F)Accelerates the reaction, which can cause overheating, discoloration, and internal stress.[1][3]
Post-Curing Temperature Varies (often determined by DSC)Used to complete the curing process and enhance the mechanical properties of the material.[16]

Experimental Protocols

Protocol 1: Determining Optimal Curing Temperature using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh the epoxy resin and this compound in the correct stoichiometric ratio into a mixing vessel. Mix thoroughly.

  • DSC Sample Encapsulation: Transfer a small amount (typically 10-15 mg) of the uncured mixture into an aluminum DSC pan and hermetically seal it.[8][9]

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program the DSC to heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected curing reaction (e.g., 30°C to 260°C).[8][9]

  • Data Analysis:

    • Analyze the resulting DSC thermogram to identify the exothermic curing peak.

    • Determine the onset temperature (Tᵢ), peak temperature (Tₚ), and final temperature (Tբ) of the curing reaction.[6]

    • The optimal curing temperature is typically in the range of the peak exotherm temperature.

Visualization

Workflow for Optimizing Curing Temperature

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Isothermal Curing & Monitoring cluster_2 Phase 3: Mechanical Property Evaluation A Prepare Epoxy/Dipropoxy-p-toluidine Mixture (Stoichiometric Ratio) B Perform DSC Analysis (e.g., 10°C/min ramp) A->B Analyze C Determine Onset, Peak, and Final Curing Temperatures from DSC Exotherm B->C Interpret Data D Select Test Temperatures (e.g., T_peak - 10°C, T_peak, T_peak + 10°C) C->D Inform Selection E Perform Isothermal Cures at Selected Temperatures D->E Set Conditions F Monitor Cure Progression with ATR-FTIR (Track disappearance of epoxy peak) E->F In-situ Analysis G Prepare Cured Samples at Different Temperatures E->G Create Samples I Identify Optimal Temperature for Desired Mechanical Properties F->I Correlate Cure Extent H Conduct Mechanical Testing (e.g., Hardness, Tensile Strength) G->H Test Samples H->I Determine Performance J Optimized Curing Protocol I->J Finalize Protocol

Caption: Workflow for optimizing the curing temperature of this compound systems.

References

  • Optimal temperature and duration for impregnation and curing of epoxy blocks for ultra-thin sections.
  • How Temperature Affects Epoxy Resin Curing. Magnifico Resins. [Link]

  • How Does Temperature Affect Epoxy Resin Curing?. Chemistry For Everyone - YouTube. [Link]

  • Improving Degree of Cure in Pultrusion Process by Optimizing Die-Temperature. ResearchGate. [Link]

  • Preliminary Results on Preparation and Performance of a Self-Emulsifying Waterborne Epoxy Curing Agent at Room Temperature. MDPI. [Link]

  • Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. PCI Mag. [Link]

  • Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM). PubMed Central. [Link]

  • Q: My epoxy doesn't seem to be completely cured. It still feels tacky on the surface. Is it defective? A: Several factors can. Bob Smith Industries. [Link]

  • Characterisation of Curing of Vinyl Ester Resin in an Industrial Pultrusion Process: Influence of Die Temperature. MDPI. [Link]

  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. [Link]

  • Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. PMC - NIH. [Link]

  • Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. ACS Omega - ACS Publications. [Link]

  • Curing Issues- Trouble Shooting. AeroMarine Products. [Link]

  • Epoxy Resins and Their Hardeners Based on Phosphorus–Nitrogen Compounds. MDPI. [Link]

  • Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. ResearchGate. [Link]

  • Monitoring Cure Characteristics of a Thermoset Epoxy by ATR/FT-IR. Spectroscopy Online. [Link]

  • The Structure of Propoxylated p-Toluidine, Used as a Polymerization Accelerator or in Unsaturated Polyester Resin Curing. Bentham Science Publisher. [Link]

  • Curing Kinetic of an Epoxy-amine System by Calorimetric Method and FT-IR Spectroscopy. Materiale Plastice. [Link]

  • Study of the curing process of an epoxy resin by FTIR spectroscopy. ResearchGate. [Link]

  • Thermoplastic-modified epoxy resins cured with different functionalities amine mixtures. Kinetics and miscibility study. ResearchGate. [Link]

  • This compound: Chemical Properties, Applications & Quality Specifications. LookChem. [Link]

  • Why Your Epoxy Isn't Curing and How to Fix It. INCURE INC. [Link]

  • Methods of curing unsaturated polymers using tertiary aromatic amine cure promoters.
  • Epoxy resin systems with piperidine derivatives as curing agents.
  • Combinatorial Approach to Characterizing Epoxy Curing. National Institute of Standards and Technology. [Link]

  • N,N-Bis(2-hydroxypropyl)-p-toluidine. PubChem. [Link]

  • Curing unsaturated polyester-, vinylester- and acrylate resins. Organische Peroxide - PERGAN. [Link]

  • Formulation Guide - Anhydride Curatives for Epoxy Systems. Tri-iso. [Link]

  • In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers. [Link]

  • Unsaturated polyester resin curing. YouTube. [Link]

  • Chapter 8. Epoxies. Kinam Park. [Link]

  • Polymeric Reaction Monitoring | FT-IR Spectroscopy | UV-curing Adhesive. YouTube. [Link]

  • Processing and Troubleshooting Epoxy Adhesives and Encapsulants. Epoxy Technology. [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with Diisopropanol-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Challenges with N,N-Bis(2-hydroxypropyl)-p-toluidine (DIPT). Cas No: 38668-48-3 Audience: Drug Development Professionals, Polymer Scientists, and Dental Material Researchers.[1]

Core Technical Overview

Diisopropanol-p-toluidine (DIPT) is a tertiary aromatic amine primarily utilized as a polymerization accelerator in redox initiator systems (e.g., with Benzoyl Peroxide).[1][2] While structurally similar to other amine accelerators, its unique di-isopropanol substitution pattern creates specific solubility hurdles:

  • Lipophilicity: The bulky hydroxypropyl groups reduce water solubility compared to hydroxyethyl analogs.

  • Physical State: It exists as a waxy solid or paste (MP: ~60–63°C), making precise weighing and dissolution in viscous matrices (like Bis-GMA) kinetically slow.[1]

  • Basicity: As an aniline derivative, its solubility is pH-dependent.[1]

Physicochemical Solubility Profile
Solvent / MatrixSolubility StatusSaturation Limit (Approx at 20°C)Notes
Water Sparingly Soluble~7 g/L (0.7%)Precipitates at neutral pH.[1][2]
Methanol/Ethanol Limited / Sparingly~1–10 mg/mLCritical Warning: Unlike many amines, DIPT is not freely soluble in alcohols at high concentrations.
DMSO Slightly Soluble< 50 mg/mLGood for biological stocks but requires heating.
Methacrylates (TEGDMA) SolubleHigh (>10%)Best carrier for formulation.[2]
Bis-GMA Soluble (Slow)HighHigh viscosity hinders dissolution rate.[1][2]

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "The compound won't dissolve in my aqueous buffer for toxicity screening."

Root Cause: DIPT has a LogP of ~2.1 and low intrinsic water solubility (7 g/L).[3] At neutral pH (7.4), the amine is largely unprotonated and lipophilic.

Solution: You must utilize pH manipulation or co-solvent spiking .

Protocol 1: The Acid-Protonation Method (Recommended for Aqueous Stocks)

Theory: Protonating the tertiary amine (pKa ~5–6) converts it into a cationic salt, drastically increasing aqueous solubility.

  • Weighing: Weigh the required amount of DIPT (waxy solid).

  • Initial Dissolution: Add 0.1 M HCl dropwise to the solid. The amine will protonate and dissolve.

  • Dilution: Dilute with water or buffer to the desired volume.

  • pH Adjustment: Carefully back-titrate with dilute NaOH to your target pH, but do not exceed pH 6.5 , or the free base may precipitate.

Protocol 2: The Co-Solvent Spike (For Biological Assays)

Theory: Using a "bridge solvent" like DMSO or PEG-400 prevents shock-precipitation when adding to media.[1][2]

  • Stock Preparation: Dissolve DIPT in pure DMSO at 10 mg/mL (warm to 40°C if necessary).

  • Spiking: Slowly add the DMSO stock to your aqueous media under rapid stirring.

  • Limit: Keep final DMSO concentration < 0.5% to avoid solvent toxicity in cells.

Scenario B: "I cannot get a homogeneous mix in my resin/monomer formulation."

Root Cause: DIPT is a waxy solid.[4] Adding it directly to high-viscosity monomers (like Bis-GMA, viscosity ~1200 Pa[1][2]·s) results in "islands" of undissolved amine, leading to heterogeneous curing and potential mechanical failure.

Solution: Use the Reactive Diluent Pre-mix technique.

Protocol: The "Reactive Diluent" Workflow

Do not add DIPT directly to Bis-GMA.

  • Select Diluent: Choose a low-viscosity monomer component of your formulation (e.g., TEGDMA, MMA, or HEMA).

  • Dissolution: Dissolve the total required mass of DIPT into the diluent.

    • Tip: Warm the diluent to 40–45°C (well below the DIPT melting point of 60°C) to accelerate dissolution.

  • Integration: Once fully dissolved (clear solution), add this "Amine-Diluent Masterbatch" to the viscous Bis-GMA.[1][2]

  • Mixing: Mix until optically clear.

Scenario C: "My stock solution has turned brown/yellow."

Root Cause: Oxidative Degradation. Aromatic amines are highly susceptible to oxidation, forming colored quinoid species (iminoquinones). This is accelerated by light, heat, and trace metals.

Troubleshooting Steps:

  • Immediate Action: Discard the stock if precise quantitation is required. For qualitative curing tests, it may still function but will discolor the final polymer.

  • Prevention:

    • Store solid DIPT at 4°C in the dark.

    • Purge stock solution vials with Nitrogen or Argon gas before sealing.

    • Use amber glass vials exclusively.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct dissolution strategy based on your application.

DIPT_Solubility_Workflow Start Start: Dissolving DIPT Check_App Identify Application Start->Check_App Bio_Path Biological / Aqueous (Toxicity, Elution) Check_App->Bio_Path Aqueous Mat_Path Material Formulation (Resins, Adhesives) Check_App->Mat_Path Hydrophobic Check_Conc Target Conc > 7g/L? Bio_Path->Check_Conc Viscosity Is Matrix Viscous? (e.g., Bis-GMA) Mat_Path->Viscosity Acid_Sol Method: Acid Protonation (Use 0.1M HCl) Check_Conc->Acid_Sol Yes (High Conc) DMSO_Sol Method: DMSO Spike (Max 0.5% DMSO) Check_Conc->DMSO_Sol No (Low Conc) Diluent Method: Reactive Diluent (Pre-dissolve in TEGDMA) Viscosity->Diluent Yes (>100 cP) Direct Method: Direct Mix (Warm to 40°C) Viscosity->Direct No (<100 cP)

Caption: Decision tree for selecting the optimal solubilization strategy for Diisopropanol-p-toluidine based on matrix viscosity and concentration requirements.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave DIPT solutions for sterilization? A: No. The melting point of DIPT is approximately 60–63°C. Autoclaving (121°C) will melt the compound and likely cause phase separation or chemical degradation (oxidation).

  • Alternative: Use 0.22 µm sterile filtration for aqueous/solvent stocks.

Q2: Why does DIPT exhibit lower solubility in Methanol compared to other amines? A: While many amines are freely soluble in alcohols, the two hydroxypropyl groups on DIPT increase the crystal lattice energy and steric bulk, making it "sparingly soluble" (approx. 1–10 mg/mL range) compared to simpler amines like p-toluidine. Do not attempt to make highly concentrated (>50 mg/mL) stocks in pure methanol; they will likely precipitate upon storage.

Q3: I am detecting a "browning" effect in my cured resin. Is this the DIPT? A: Yes. Amine accelerators are prone to oxidation over time, which produces yellow/brown byproducts.

  • Fix: Ensure the DIPT is fresh. If color stability is critical for your application (e.g., dental aesthetics), consider reducing the DIPT concentration or adding a UV stabilizer, though DIPT is generally chosen for its balance of reactivity and color stability compared to Dimethyl-p-toluidine (DMPT).

Q4: What is the exact pKa of DIPT? A: Experimental values are rarely listed, but based on structural analogs (N-alkylated anilines), the nitrogen pKa is estimated between 5.0 and 6.0 . The hydroxyl groups have a pKa >14 and do not participate in buffering at physiological pH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161976, N,N-Bis(2-hydroxypropyl)-p-toluidine.[1][2] Retrieved from [Link]

  • LookChem. Diisopropanol-p-toluidine MSDS & Physical Properties. Retrieved from [Link][1][2]

  • Vasudeva, G. (1997). Effect of amine activators on the properties of chemical cured dental composites. Journal of Biomaterials Applications. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Performance Analysis for Polymerization Accelerators: Dipropoxy-p-toluidine vs. N,N-dimethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, particularly in the formulation of dental resins, bone cements, and industrial adhesives, the selection of an appropriate polymerization accelerator is paramount to achieving desired material properties and curing kinetics. This guide provides an in-depth, objective comparison of two commonly employed tertiary aromatic amine accelerators: Dipropoxy-p-toluidine (DIPPT) and N,N-dimethyl-p-toluidine (DMPT). By examining their chemical properties, mechanism of action, performance characteristics, and toxicological profiles, this document aims to equip researchers with the critical information needed to make informed decisions in material formulation and development.

Introduction: The Critical Role of Amine Accelerators in Redox Polymerization

Tertiary aromatic amines are integral components of redox initiation systems, particularly for the ambient temperature curing of acrylic and methacrylic monomers.[1] In conjunction with an oxidizing agent, typically benzoyl peroxide (BPO), these amines facilitate the generation of free radicals, thereby initiating the polymerization cascade.[1] The efficiency of this process dictates crucial parameters of the final polymer, including curing time, degree of conversion, and ultimate mechanical strength.[1][2] This guide focuses on a comparative analysis of DIPPT and DMPT, two toluidine derivatives with distinct structural features that influence their performance and biocompatibility.

Physicochemical Properties: A Tale of Two Structures

The structural differences between DIPPT and DMPT, specifically the presence of hydroxypropyl groups in the former versus methyl groups in the latter, give rise to distinct physicochemical properties that influence their function and handling.

PropertyThis compound (DIPPT)N,N-dimethyl-p-toluidine (DMPT)
Synonyms N,N-Bis(2-hydroxypropyl)-p-toluidineN,N,4-Trimethylaniline
CAS Number 38668-48-399-97-8
Molecular Formula C₁₃H₂₁NO₂C₉H₁₃N
Molecular Weight 223.31 g/mol 135.21 g/mol
Appearance Off-white to pale yellow solidClear to yellowish liquid
Boiling Point ~389 °C~211-215 °C
Solubility Sparingly soluble in water; soluble in DMSO and methanolVery slightly soluble in water; miscible with alcohol, ether, and chloroform

Key Insights: The higher molecular weight and the presence of hydroxyl groups in DIPPT contribute to its solid state at room temperature and its potential for hydrogen bonding, which can influence its interaction with the polymer matrix. In contrast, DMPT is a lower molecular weight liquid, which may offer advantages in terms of ease of mixing and dispersion within the resin.

Mechanism of Action: The Redox Initiation Pathway

Both DIPPT and DMPT function as reducing agents in the classic amine-peroxide redox initiation system. The fundamental mechanism involves the donation of an electron from the lone pair of the nitrogen atom in the tertiary amine to the peroxide, leading to the homolytic cleavage of the peroxide's O-O bond and the formation of free radicals that initiate polymerization.

Redox Initiation Mechanism cluster_reactants Reactants cluster_products Products Amine Tertiary Aromatic Amine (DIPPT or DMPT) Benzoyloxy_Radical Benzoyloxy Radical Amine->Benzoyloxy_Radical Electron Donation Amine_Cation_Radical Amine Cation Radical Amine->Amine_Cation_Radical Peroxide Benzoyl Peroxide (BPO) Peroxide->Benzoyloxy_Radical Homolytic Cleavage Polymer_Chain Propagating Polymer Chain Benzoyloxy_Radical->Polymer_Chain Initiation Monomer Monomer Monomer->Polymer_Chain Addition

Caption: Redox initiation of polymerization by a tertiary amine and benzoyl peroxide.

While the fundamental mechanism is the same, the rate of this reaction and, consequently, the polymerization kinetics can be influenced by the electron-donating ability of the amine and steric factors around the nitrogen atom.

Performance Comparison: Curing Efficiency and Mechanical Properties

Curing Efficiency
  • N,N-dimethyl-p-toluidine (DMPT): DMPT is a highly reactive and widely used accelerator.[1] Studies on the polymerization of methyl methacrylate (MMA) have shown that DMPT leads to rapid polymerization, with the rate being dependent on the BPO/amine molar ratio and temperature. However, the polymerization is rarely complete, and residual DMPT can leach from the cured material.

  • This compound (DIPPT): DIPPT is also an effective curing accelerator, promoting faster crosslinking reactions and shorter curing times.[3] The presence of the hydroxypropyl groups may allow it to participate in the polymer network through hydrogen bonding, potentially leading to a higher degree of cross-linking and improved toughness of the final polymer.[2]

Mechanical Properties of the Cured Polymer

The mechanical properties of the final cured composite are critically dependent on the degree of conversion and the extent of cross-linking.

Mechanical PropertyAnticipated Performance with DIPPTReported Performance with DMPT
Flexural Strength Potentially enhanced due to increased cross-linking and toughness.[2]Varies depending on the resin system and filler, but generally provides good strength.
Hardness Likely to be high due to a well-cross-linked network.Good hardness is achievable, influenced by the degree of conversion.
Toughness Expected to be improved due to the flexible propoxy chains and potential for hydrogen bonding.[2]Can be brittle depending on the formulation.

Experimental Protocol: Evaluation of Curing Kinetics via Differential Scanning Calorimetry (DSC)

This protocol outlines a method to compare the curing kinetics of resin formulations containing DIPPT and DMPT.

DSC Experimental Workflow Start Start Resin_Prep Prepare Resin Mixtures: - Resin + BPO + DIPPT - Resin + BPO + DMPT Start->Resin_Prep Sample_Encapsulation Encapsulate 5-10 mg of each mixture in hermetic DSC pans Resin_Prep->Sample_Encapsulation DSC_Analysis Perform Isothermal DSC Scan (e.g., at 37°C) Sample_Encapsulation->DSC_Analysis Data_Acquisition Record Heat Flow vs. Time DSC_Analysis->Data_Acquisition Data_Analysis Calculate: - Time to Peak Exotherm - Total Heat of Polymerization (ΔH) - Degree of Conversion (DC) Data_Acquisition->Data_Analysis Comparison Compare Kinetic Parameters between DIPPT and DMPT formulations Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing curing kinetics using DSC.

Step-by-Step Methodology:

  • Resin Formulation: Prepare two identical resin formulations (e.g., Bis-GMA/TEGDMA) containing a fixed concentration of benzoyl peroxide (BPO). To one batch, add a specific molar concentration of DIPPT, and to the other, add the same molar concentration of DMPT.

  • Sample Preparation: Accurately weigh 5-10 mg of each uncured resin mixture into hermetically sealed aluminum DSC pans.

  • DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Equilibrate the sample at a clinically relevant temperature (e.g., 37°C). Initiate the polymerization and record the heat flow as a function of time under isothermal conditions.

  • Data Analysis:

    • Determine the time to reach the peak of the exothermic reaction, which corresponds to the maximum polymerization rate.

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

    • Calculate the degree of conversion (DC) by dividing the measured ΔH by the theoretical heat of polymerization for the specific monomer system.

  • Comparison: Compare the time to peak exotherm, total ΔH, and DC between the DIPPT and DMPT-containing formulations to evaluate their relative curing efficiency.

Toxicological and Biocompatibility Profile: A Critical Consideration

The potential for unreacted components to leach from a polymer matrix is a significant concern, especially in biomedical applications.

  • N,N-dimethyl-p-toluidine (DMPT): DMPT has been the subject of numerous toxicological studies. It is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[4] Furthermore, it is suspected of causing cancer.[4] Studies have shown that DMPT can leach from dental composites and exhibit dose-related toxic effects on cell cultures.[5]

  • This compound (DIPPT): There is less specific toxicological data available for DIPPT in the public domain. However, as an aromatic amine, caution is warranted. Strategies to reduce the leachability of DIPPT from dental composites focus on optimizing the polymerization process to increase the degree of conversion.[6] The larger molecular size and the presence of hydroxyl groups in DIPPT might potentially reduce its leachability compared to DMPT.

Experimental Protocol: Assessment of Cytotoxicity via MTT Assay

This protocol provides a method to evaluate the in vitro cytotoxicity of eluates from cured resin composites containing either DIPPT or DMPT.

MTT Assay Workflow Start Start Sample_Prep Prepare Cured Composite Discs (DIPPT and DMPT formulations) Start->Sample_Prep Eluate_Prep Incubate discs in cell culture medium for 24h to obtain eluates Sample_Prep->Eluate_Prep Cell_Culture Seed cells (e.g., fibroblasts) in a 96-well plate and incubate for 24h Eluate_Prep->Cell_Culture Exposure Expose cells to different concentrations of the eluates for 24h Cell_Culture->Exposure MTT_Addition Add MTT solution and incubate for 4h Exposure->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability (%) relative to control Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Composite Disc Preparation: Fabricate standardized discs of the cured dental composites containing either DIPPT or DMPT.

  • Eluate Preparation: Immerse the cured composite discs in a cell culture medium (e.g., DMEM) at a standardized surface area to volume ratio and incubate for 24 hours at 37°C to allow for the leaching of components.

  • Cell Culture: Seed a suitable cell line (e.g., human gingival fibroblasts) into a 96-well plate and allow them to attach and grow for 24 hours.

  • Cell Exposure: Remove the culture medium and replace it with various concentrations of the prepared eluates from the DIPPT and DMPT composites. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance). Incubate for 24 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each eluate concentration relative to the negative control. A lower cell viability indicates higher cytotoxicity.

Conclusion and Future Directions

The choice between this compound and N,N-dimethyl-p-toluidine as a polymerization accelerator requires a careful consideration of the desired performance characteristics and the biocompatibility requirements of the final application.

  • N,N-dimethyl-p-toluidine (DMPT) is a well-established, highly reactive accelerator that provides rapid curing. However, its known toxicity and potential for leaching are significant drawbacks, particularly in biomedical applications.

  • This compound (DIPPT) presents a potentially safer alternative. Its larger molecular structure and the presence of hydroxyl groups may reduce its leachability and could enhance the mechanical properties of the cured polymer.

Future research should focus on direct, controlled comparative studies to quantify the differences in curing kinetics, mechanical properties, and biocompatibility between these two accelerators in various resin systems. Such data will be invaluable for the rational design and development of next-generation polymers with optimized performance and enhanced safety profiles.

References

  • Career Henan Chemical Co. (2025). N,N-bis(2-Hydroxypropyl)-p-toluidine. Retrieved from [Link]

  • Lanxess. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxypropyl)-p-toluidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). N,N-dimethyl-p-toluidine - Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl-p-toluidine. Retrieved from [Link]

  • Stea, S., Cavedagna, D., Visentin, F., Savarino, L., & Pizzoferrato, A. (1997). High-performance liquid chromatography assay of N,N-dimethyl-p-toluidine released from bone cements: evidence for toxicity.
  • Dulik, D. M. (1979). Evaluation of commercial and newly-synthesized amine accelerators for dental composites. Journal of dental research, 58(4), 1308–1316.
  • Sideridou, I. D. (2010). DENTAL POLYMER COMPOSITES. In M. Lechkov & S. Prandzheva (Eds.), Encyclopedia of Polymer Composites: Properties, Performance and Applications (pp. 593-619). Nova Science Publishers, Inc.
  • Zoller, A., Gigmes, D., & Guillaneuf, Y. (2013). Simulation of radical polymerization of methyl methacrylate at room temperature using a tertiary amine/BPO initiating system. Polymer Chemistry, 4(16), 4374-4382.

Sources

Kinetics and Biocompatibility: A Comparative Analysis of Toluidine Accelerators in Redox Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of curing times with different toluidine derivatives. Content Type: Publish Comparison Guide.

Executive Summary

In the formulation of two-component (2K) acrylic resins—specifically bone cements and dental composites—the choice of amine accelerator is a critical variable that dictates the balance between clinical handling properties and biological safety.

For decades, N,N-Dimethyl-p-toluidine (DMPT) has been the industry standard for activating Benzoyl Peroxide (BPO). However, its rapid kinetics come at the cost of high exotherms and documented hepatotoxicity. N,N-Dihydroxyethyl-p-toluidine (DHEPT) has emerged as a functional alternative, offering altered kinetics and improved color stability.

This guide provides a technical comparison of these derivatives, focusing on the mechanistic drivers of curing time, experimental quantification via ISO 5833 standards, and the implications for biomedical device design.

Mechanistic Foundation: Amine-Peroxide Redox Polymerization (APRP)[1][2][3]

To control curing time, one must understand the rate-determining step of the initiation system. The reaction between a tertiary amine and BPO is not a simple decomposition; it is a nucleophilic attack.[1]

The Reaction Pathway

The amine's nitrogen lone pair attacks the weak oxygen-oxygen bond of the peroxide. This forms a transient ionic complex, which subsequently undergoes homolysis to generate the initiating radicals.

  • Electronic Effect: Electron-donating groups on the aromatic ring (like the methyl group in the para position) increase the electron density on the nitrogen, accelerating the attack.

  • Steric Effect: Bulky substituents on the nitrogen atom (e.g., hydroxyethyl groups in DHEPT) physically hinder the approach to the BPO molecule, retarding the reaction rate.

Visualization: The Redox Initiation Pathway

APRP_Mechanism BPO Benzoyl Peroxide (BPO) Complex Polar Transition State (Complex) BPO->Complex Nucleophilic Attack (SN2) Amine Tertiary Amine (DMPT or DHEPT) Amine->Complex Nucleophilic Attack (SN2) Homolysis Homolytic Cleavage Complex->Homolysis Rate Determining Step BenzRad Benzoyloxy Radical Homolysis->BenzRad AmineRad Aminoalkyl Radical Homolysis->AmineRad Polymer Polymer Chain Initiation BenzRad->Polymer Monomer Addition AmineRad->Polymer Monomer Addition

Figure 1: The Amine-Peroxide Redox Polymerization (APRP) pathway.[2][3] The formation of the transition complex is governed by the steric and electronic nature of the amine.

The Contenders: DMPT vs. DHEPT

N,N-Dimethyl-p-toluidine (DMPT)[5][6][7]
  • Structure: Contains two small methyl groups on the nitrogen.

  • Kinetics: Rapid cure. The small methyl groups provide minimal steric hindrance, allowing fast interaction with BPO.

  • Risk Profile: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) and a known hepatotoxin. Can cause methemoglobinemia.[4][5][6]

N,N-Dihydroxyethyl-p-toluidine (DHEPT)
  • Structure: The nitrogen is substituted with two hydroxyethyl groups (–CH₂CH₂OH).

  • Kinetics: Delayed cure. The bulky hydroxyethyl tails introduce significant steric hindrance. Furthermore, the hydroxyl groups increase hydrophilicity, which can alter solubility in hydrophobic monomers like MMA.

  • Advantage: The slower reaction results in a lower peak exotherm (reducing thermal necrosis risk in bone) and better color stability (less yellowing over time).

Comparative Data Summary
FeatureDMPT (Standard)DHEPT (Alternative)Mechanistic Driver
Reaction Rate (

)
HighModerate/LowSteric hindrance of N-substituents
Setting Time 2–4 minutes5–9 minutesRate of radical flux generation
Peak Exotherm High (

C typical)
Moderate (

C)
Slower heat release rate
Toxicity High (Hepatotoxic)Lower (Biocompatible profile)Metabolic breakdown products
Color Stability Poor (Yellows)GoodOxidation resistance

Experimental Protocol: Measuring Curing Kinetics

To objectively compare these derivatives, we utilize a modified ISO 5833 protocol (Implants for surgery – Acrylic resin cements). This method quantifies the "Setting Time" and "Maximum Temperature."[7][8]

Required Equipment
  • Adiabatic Mold: A PTFE or polyethylene mold (low thermal conductivity) to simulate the bulk mass effect.

  • Thermocouple: Type K, ultrafine wire, connected to a high-frequency data logger (10 Hz sampling).

  • Analytical Balance: Precision

    
    .
    
Workflow Description

The critical factor here is stoichiometric equivalence . Because DHEPT has a higher molecular weight than DMPT (195.26 g/mol vs. 135.19 g/mol ), simply swapping them by weight will result in fewer moles of DHEPT, skewing the data. Comparisons must be molar-equivalent.

ISO5833_Protocol cluster_prep Phase 1: Preparation cluster_mix Phase 2: Reaction cluster_data Phase 3: Analysis Calc Calculate Molar Equivalents Weigh Weigh Components (Liquid Monomer + Amine) Calc->Weigh Mix Mix with BPO/Polymer (Standardized Frequency) Weigh->Mix Pack Pack into Adiabatic Mold Mix->Pack Probe Insert Thermocouple (Center of Mass) Pack->Probe Log Log Temp vs. Time (10Hz sampling) Probe->Log CalcSet Determine Setting Time (T_max + T_ambient) / 2 Log->CalcSet

Figure 2: Experimental workflow based on ISO 5833 for determining exothermic parameters.

Calculation of Setting Time ( )

According to ISO 5833, the setting time is defined as the time reached when the temperature of the reacting mass is:



Where 

is the peak exotherm temperature.

Results and Discussion

In a controlled study comparing equimolar concentrations of DMPT and DHEPT in a standard PMMA/BPO formulation (1.5% BPO w/w), the following kinetic behaviors are typically observed:

The "Lag" Phase (Induction)
  • DMPT: Exhibits a very short induction period. The high electron density on the nitrogen facilitates immediate attack on the BPO.

  • DHEPT: Shows a distinct lag. The hydroxyethyl groups create a "protective" steric shell, requiring more favorable molecular orientation for the collision to result in a reaction.

The Exothermic Spike
  • DMPT: The auto-acceleration (Gel Effect) occurs early and violently.

    
     is reached rapidly.
    
  • DHEPT: The polymerization curve is broader. The rate of radical production is slower, meaning the heat is generated over a longer period, allowing some dissipation. This results in a lower

    
    .
    
Clinical Implications
  • For Bone Cement: DHEPT is often preferred for large-volume implants (e.g., hip revisions) where a high exotherm could cause bone necrosis. The longer setting time also provides surgeons with an extended "doughing" window to manipulate the cement.

  • For Dental Composites: DMPT is preferred when "snap-set" is required, though modern formulations often mix amines or use light-curing (camphorquinone) to avoid the toxicity issues entirely.

References

  • International Organization for Standardization. (2002).[7][9] ISO 5833:2002 Implants for surgery — Acrylic resin cements. [Link]

  • National Toxicology Program. (2012).[10] Toxicology and Carcinogenesis Studies of N,N-Dimethyl-p-toluidine in F344/N Rats and B6C3F1/N Mice.[5][10] NTP Technical Report 579.[10] [Link]

  • Achilias, D. S., et al. (2004). Kinetics of the Benzoyl Peroxide/Amine Initiated Free-Radical Polymerization of Dental Dimethacrylate Monomers. Macromolecules.[3][11][12] [Link]

  • Bartoloni, J. A., et al. (2000). Degree of conversion in denture base materials cured by different methods. Journal of Oral Rehabilitation. [Link]

Sources

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